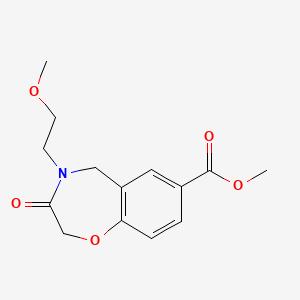

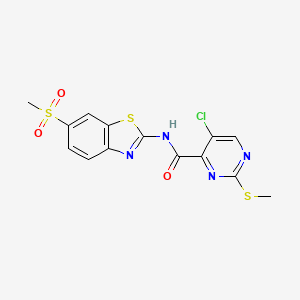

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as CMPTA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research has explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides, including their metabolites like CDEPA and CMEPA, have been linked to carcinogenic activity through complex metabolic pathways leading to DNA-reactive products. The study provides insight into the enzymatic processes involved and the comparative metabolism between species, highlighting the role of cytochrome P450 isoforms in these metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).

Inhibition of Fatty Acid Synthesis in Green Algae

Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These herbicides, used to control a variety of weeds in different crops, demonstrate the impact of chemical compounds on non-target organisms, contributing to the understanding of environmental and ecological effects of agricultural chemicals (Weisshaar & Böger, 1989).

Anticancer Potential of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives

A study on the synthesis and in-vitro cytotoxicity evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has revealed their potential as anticancer agents. Although none of the synthesized derivatives showed superior activity compared to doxorubicin, certain compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential for further development and study in cancer therapeutics (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Antimicrobial Activity of Thiazole and Thiadiazole Derivatives

The synthesis and characterization of novel thiazole and thiadiazole derivatives have demonstrated their significant antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The study emphasizes the importance of structural variation in the development of more effective and selective antimicrobial compounds (Saravanan et al., 2010).

Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for Azo Disperse Dyes

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the development of novel catalytic processes. Using a Pd/C catalyst, this study demonstrates an efficient and environmentally friendly method for producing key chemical intermediates, reducing the reliance on traditional reduction methods and advancing sustainable manufacturing practices (Zhang Qun-feng, 2008).

properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFESLTLNNXEZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

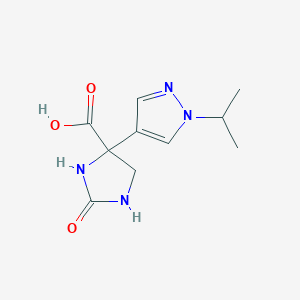

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

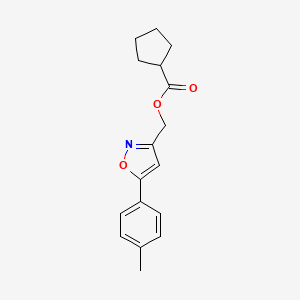

![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)

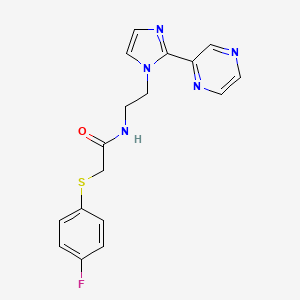

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)

![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)

![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)